![molecular formula C30H34N2O8 B5204937 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B5204937.png)
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
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Overview
Description
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as DPTP, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of DPTP is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, stress response, and apoptosis. DPTP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPTP has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DPTP has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, DPTP has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPTP in scientific research is its potential therapeutic benefits. DPTP has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using DPTP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research on DPTP. One potential area of research is the development of new drugs based on the structure of DPTP. Another potential area of research is the investigation of the potential therapeutic benefits of DPTP in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DPTP and its potential side effects.
Synthesis Methods
The synthesis of DPTP involves the reaction of 1-(diphenylacetyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain DPTP oxalate in high yield.
Scientific Research Applications
DPTP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DPTP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4.C2H2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23;3-1(4)2(5)6/h4-13,18-19,26H,14-17,20H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFGIVWIBIPBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
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